5-methoxypiperidine-3-carboxylic acid hydrochloride
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Overview
Description
5-methoxypiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Carboxylation: The carboxylic acid group (-COOH) can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methoxypiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanol (CH3OH), hydrochloric acid (HCl)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
5-methoxypiperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
4-methoxypiperidine: A similar compound with the methoxy group at the 4-position.
3-carboxypiperidine: A compound with the carboxylic acid group at the 3-position.
Uniqueness
5-methoxypiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and carboxylic acid groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2703781-33-1 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
5-methoxypiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
BDVYTZBXHWRBIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CNC1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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